molecular formula C19H15IN2O4S B10895236 2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10895236
M. Wt: 494.3 g/mol
InChI Key: YLJUGWYPSLNYJP-CXUHLZMHSA-N
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Description

2-{5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, an iodophenyl group, and a methylene bridge

Properties

Molecular Formula

C19H15IN2O4S

Molecular Weight

494.3 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H15IN2O4S/c1-11-2-5-13(6-3-11)21-17(24)10-22-18(25)16(27-19(22)26)9-12-4-7-15(23)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,24)/b16-9+

InChI Key

YLJUGWYPSLNYJP-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Hydroxy-3-iodoacetophenone: This intermediate can be synthesized by iodination of 4-hydroxyacetophenone using iodine and a suitable oxidizing agent.

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by reacting the iodinated intermediate with thiourea under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the thiazolidine intermediate with 4-methylphenylacetic acid in the presence of a dehydrating agent to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-{5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The iodophenyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds include:

    4-Hydroxy-3-iodoacetophenone: Shares the iodophenyl group but lacks the thiazolidine ring and methylene bridge.

    Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents on the ring.

    Phenylacetic acid derivatives: Compounds with a phenylacetic acid moiety but different functional groups attached.

The uniqueness of 2-{5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its combination of these structural features, which confer specific chemical and biological properties.

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